2-Methylaziridine
Description
Significance of Aziridine (B145994) Ring Systems in Organic Chemistry
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are of considerable importance in organic synthesis. rsc.orgbas.bgmdpi.comresearchgate.net Their high reactivity, stemming from the inherent strain in the three-membered ring, makes them valuable precursors for a wide array of more complex nitrogen-containing molecules. rsc.orgresearchgate.netresearchgate.net This reactivity allows for various ring-opening and ring-expansion reactions, providing access to a diverse range of functionalized amines and other heterocyclic systems. mdpi.comresearchgate.netresearchgate.net The aziridine ring is a structural motif found in several biologically active natural products, such as mitomycin C and porfiromycin, which exhibit antitumor properties. bas.bgresearchgate.net Furthermore, chiral aziridines are widely utilized as building blocks in the asymmetric synthesis of pharmaceuticals and other bioactive compounds. bas.bg
Historical Overview of 2-Methylaziridine Research
Historically, research on this compound, also known as propyleneimine, has been driven by its utility as a chemical intermediate. nih.govnih.govnih.govactylis.com Early studies focused on its production and its application in modifying polymers for the paper, textile, and rubber industries. nih.govnih.govactylis.comnih.gov Its ability to improve the adhesion of latex surface-coating resins was a primary driver of its industrial use. nih.govnih.govactylis.comnih.gov The compound's reactive nature, particularly its propensity to undergo polymerization in the presence of acids, was also an early area of investigation. nih.govchemicalbook.com Over time, research expanded to include its toxicological properties, with studies in the 1970s and 1980s highlighting its carcinogenic potential in animal models. nih.govnih.govnih.gov
Contemporary Research Trajectories in this compound Science
Modern research on this compound continues to explore its synthetic utility while also focusing on developing more controlled and efficient reaction methodologies. A significant area of contemporary interest is its use in the synthesis of functional polymers and materials. For instance, it is used as a comonomer with various acrylates to create complex polymers with specific properties for coatings and adhesives. ontosight.aichemicalbook.com There is also ongoing research into the stereoselective reactions of this compound, aiming to produce enantiomerically pure compounds for applications in medicinal chemistry. The development of new catalytic systems for the ring-opening reactions of this compound is another active research area, with a focus on achieving high regioselectivity and stereocontrol. mdpi.comresearchgate.net Furthermore, its application in creating functionalized metal-organic frameworks (MOFs) has been explored, demonstrating its utility in advanced materials science. berkeley.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDGMOYKSFPLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-42-7 | |
| Record name | Poly(2-methylaziridine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8024286 | |
| Record name | Propyleneimine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 25 °F. Toxic by ingestion, inhalation and through skin absorption. Less dense than water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as an organic intermediate., Liquid, Colorless, oily liquid with an ammonia-like odor; [NIOSH], COLOURLESS OILY FUMING LIQUID WITH PUNGENT ODOUR., Colorless, oily liquid with an ammonia-like odor. | |
| Record name | PROPYLENEIMINE, STABILIZED | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aziridine, 2-methyl- | |
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| Record name | Propyleneimine | |
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| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE IMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/589 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propylene imine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
151 to 153 °F at 760 mmHg (EPA, 1998), 67 °C, 152 °F | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE IMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/589 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propylene imine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
25 °F (EPA, 1998), -3 °C, -3.9 °C, closed cup, -18 °C c.c., 25 °F | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyleneimine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propyleneimine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE IMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/589 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propylene imine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, miscible in all proportions, Soluble in ethanol, Soluble in most organic solvents, Solubility in water: miscible, Miscible | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyleneimine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propylene imine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8039 to 0.807 at 77 °F (EPA, 1998), 0.8039-0.8070 at 25 °C/25 °C, Relative density (water = 1): 0.8, 0.8039-0.807 at 77 °F, 0.80 | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyleneimine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE IMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/589 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propylene imine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0, 2 | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyleneimine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE IMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/589 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
112 mmHg at 68 °F (EPA, 1998), 140.0 [mmHg], 140 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.9, 112 mmHg | |
| Record name | PROPYLENEIMINE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyleneimine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propyleneimine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENEIMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PROPYLENE IMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/589 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Color/Form |
Colorless, oily liquid | |
CAS No. |
75-55-8 | |
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| Record name | Propyleneimine | |
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| Record name | Aziridine, 2-methyl- | |
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Melting Point |
-85 °F (EPA, 1998), -65 °C, -63 °C, -85 °F | |
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Synthesis of 2 Methylaziridine
The synthesis of 2-methylaziridine can be achieved through various methods. One common industrial preparation involves the reaction of isopropanolamine with sulfuric acid, followed by treatment with a strong base like sodium hydroxide (B78521). google.comgoogle.com This process leads to the formation of a methylaziridine water solution, from which the final product is isolated and purified. google.comgoogle.com
Another synthetic route involves the reaction of an epoxide with methyl iodide, which can produce a mixture of isomers. biosynth.com Additionally, N-substituted 2-methylaziridines can be synthesized. For example, N-Cbz-2-methylaziridine is prepared by reacting this compound with benzylchloroformate in the presence of triethylamine. prepchem.com Similarly, N-ferrocenylsulfonyl-2-methylaziridine has been synthesized in a three-step process starting from ferrocene (B1249389). researchgate.net
Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of 2-methylaziridine is dominated by the strain of its three-membered ring, making it susceptible to ring-opening reactions with a variety of nucleophiles. rsc.orgmdpi.com These reactions are often catalyzed by acids, which protonate the nitrogen atom to form a more reactive aziridinium (B1262131) ion. rsc.orgresearchgate.net The subsequent nucleophilic attack can occur at either of the two carbon atoms of the aziridine (B145994) ring.
The regioselectivity of the ring-opening reaction is influenced by the nature of the substituents on the aziridine ring and the nucleophile. researchgate.netmdma.ch Theoretical studies using density functional theory (DFT) have been employed to investigate the regioselective ring opening of this compound with amines. researchgate.net
Some key reactions of this compound include:
Ring-opening with amines: Reaction with amines leads to the formation of 1,2-diamines. researchgate.net
Reaction with acid chlorides: 2-Acylaziridines react with acid chlorides to form acylaziridinium ions, which then undergo ring-opening by the chloride anion. bioorg.org
Polymerization: this compound can undergo ring-opening polymerization, which can be initiated by acids or other catalysts. nih.govchemicalbook.com This is a key reaction for its use in modifying polymers.
Reaction with carbon dioxide: In the presence of suitable catalysts, this compound can react with carbon dioxide to form 2-oxazolidinones. researchgate.net
Stereochemical Considerations
2-Methylaziridine is a chiral molecule and exists as two enantiomers, (R)-2-methylaziridine and (S)-2-methylaziridine. ontosight.ai These enantiomers have identical physical properties such as boiling point and solubility but exhibit opposite optical rotations. The stereochemistry of reactions involving this compound is a critical aspect of its chemistry, particularly in the synthesis of chiral molecules.
The ring-opening reactions of chiral this compound derivatives can proceed with high stereoselectivity. For example, the self-opening reactions of (R)-2-methylaziridine can occur with full stereochemical retention. The stereochemical outcome of these reactions is crucial for their application in asymmetric synthesis.
Studies on cobalt(III) complexes of (R)-2-methylaziridine have shown that two diastereomers can be formed due to the chiral nitrogen atom. tandfonline.com The inversion at the nitrogen center was found to be slow, which is attributed to the strained three-membered ring structure. tandfonline.com The ring expansion reactions of aziridines with sulfur nucleophiles to form thiazolidines have also been shown to be stereospecific. researchgate.net
Advanced Spectroscopic Characterization Techniques for 2 Methylaziridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 2-methylaziridine, offering insights into its proton, carbon, and nitrogen environments.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in characterizing this compound and its derivatives. rsc.orgrsc.org In a study of a palladium complex with an N-bound aziridine (B145994) ligand, the ¹H and ¹³C NMR spectra confirmed the intactness of the aziridine ring. uni-muenchen.de Upon coordination to the metal, the proton signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups exhibited characteristic downfield shifts. uni-muenchen.de Specifically, the CH₃ signals shifted from 0.96 ppm in the free ligand to 1.52 and 1.53 ppm in the complex, while the CH₂ signals moved from 1.26 ppm to 2.09 and 2.50 ppm. uni-muenchen.de Similarly, the carbon signals for the quaternary carbon (Cq) and CH₂ groups shifted downfield by approximately +8 and +4 ppm, respectively. uni-muenchen.de The presence of diastereomers, arising from the asymmetric carbon and nitrogen atoms, was indicated by the appearance of paired signals for each proton and carbon. uni-muenchen.de
Detailed ¹H and ¹³C NMR data for various derivatives of this compound have been reported, providing a basis for structural confirmation. For instance, the ¹H NMR spectrum of (S)-2-methylaziridine in CDCl₃ shows a characteristic doublet for the methyl protons at 1.13 ppm. rsc.org The analysis of more complex derivatives often requires a combination of 1D and 2D NMR experiments to assign all proton and carbon signals unambiguously. rsc.orgmdpi.com
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound and a Derivative
| Compound | Solvent | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|---|---|
| (S)-2-Methylaziridine rsc.org | CDCl₃ | ¹H | 1.13 | d | 6.3 |
| 1.78 | bs | ||||
| 2.72 | dd | 8.0, 13.1 | |||
| 2.96 | dd | 4.6, 13.1 | |||
| 2.99-3.08 | m | ||||
| ¹³C | 22.8 | ||||
| 43.9 | |||||
| 45.9 | |||||
| Palladium Complex with N-bound Aziridine uni-muenchen.de | - | ¹H (CH₃) | 1.52, 1.53 | - | - |
| ¹H (CH₂) | 2.09, 2.50 | - | - | ||
| ¹³C (Cq) | ~+8 shift | - | - | ||
| ¹³C (CH₂) | ~+4 shift | - | - |
d = doublet, bs = broad singlet, dd = doublet of doublets, m = multiplet
Nitrogen-¹⁵ (¹⁵N) NMR Chemical Shift Investigations
Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the aziridine ring. nih.gov Although ¹⁵N has a low natural abundance (0.37%), which can make detection challenging, it provides valuable information due to its narrow lines and wide chemical shift range. huji.ac.il The chemical shifts are sensitive to substituent effects and the nature of bonding at the nitrogen atom. u-szeged.hu
For aziridines and their derivatives, the ¹⁵N chemical shifts can be influenced by factors such as N-substitution and ring strain. In a study of purine (B94841) derivatives, it was noted that pyrrole-like nitrogen atoms resonate in the range of 141–166 ppm, while pyridine-like nitrogens appear at 238–251 ppm. u-szeged.hu While specific ¹⁵N NMR data for unsubstituted this compound is available, detailed studies often involve enriched samples or advanced techniques like ¹H-¹⁵N heteronuclear correlation to enhance sensitivity. huji.ac.ilspectrabase.com The chemical shifts are typically referenced against liquid ammonia (B1221849) or nitromethane. huji.ac.il
Two-Dimensional (2D) NMR Techniques (e.g., ROESY, NOESY) for Stereochemical Assignment
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of stereochemistry in this compound derivatives. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial as they provide information about through-space interactions between nuclei, which is essential for determining relative stereochemistry. acdlabs.comlibretexts.orgcolumbia.edu
These methods can distinguish between isomers where atoms are connected in the same order but differ in their spatial arrangement. libretexts.org For instance, NOESY and ROESY experiments can confirm the absolute stereochemistry by providing data complementary to Correlation Spectroscopy (COSY), which reveals through-bond connectivity. The strength of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting protons, allowing for the determination of which groups are on the same side of a molecule. columbia.edu This is particularly useful for assigning the stereochemistry at the chiral carbon and the configuration of the nitrogen invertomers in this compound derivatives. researchgate.net
Infrared (IR) Spectroscopy and Vibrational Assignments
Infrared (IR) spectroscopy is a key technique for identifying the functional groups and determining the structural features of this compound through its vibrational modes. libretexts.org The IR spectrum of this compound has been studied in both the vapor phase and in solution (cyclohexane and CCl₄). cdnsciencepub.com
Theoretical calculations, such as those using the RHF/6-31G*(0.3) level of theory, have been employed to optimize the structures of the cis and trans invertomers of this compound. researchgate.netcdnsciencepub.com These calculations predict an equilibrium mixture of trans to cis invertomers, which is in good agreement with experimental values. cdnsciencepub.com A complete assignment of the vibrational spectra for both conformers has been achieved by scaling the ab initio force field. cdnsciencepub.com The predicted IR spectrum of the equilibrium mixture shows excellent agreement with the experimental spectrum. cdnsciencepub.com The vibrational circular dichroism (VCD) spectrum of (2R)-2-methylaziridine has also been measured and analyzed, providing further insight into its chiroptical properties. researchgate.net
Table 2: Key IR Vibrational Information for this compound
| Invertomer | Method | Key Findings | Reference |
|---|---|---|---|
| cis and trans | RHF/6-31G*(0.3) calculation | Equilibrium mixture of trans/cis = 0.71:0.29. | cdnsciencepub.com |
| cis and trans | Scaled ab initio force field | Complete assignment of vibrational spectra. | cdnsciencepub.com |
| (2R)-2-methylaziridine | Experimental VCD | Measured in the 800–1500 cm⁻¹ region. | researchgate.net |
| Equilibrium Mixture | Predicted IR Spectrum | Agrees well with experimental spectrum. | cdnsciencepub.com |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives. nist.gov Electron ionization (EI) mass spectra can be used to differentiate isomers based on their fragmentation pathways. aip.org In a study involving a zwitterionic drug, a fragment ion corresponding to the loss of 1-methylaziridine (B90106) was observed, demonstrating a characteristic fragmentation route. nih.gov
Aziridination-Assisted MS for Isomeric Differentiation
A novel application of aziridination has been developed to assist in the mass spectrometric differentiation of isomers, particularly in complex lipid analysis. nih.govchemrxiv.orgacs.org This method involves the derivatization of carbon-carbon double bonds (C=C) in molecules to form N-H aziridines. nih.govacs.org This derivatization significantly enhances the ionization efficiency of nonpolar molecules, making them more amenable to MS analysis. acs.orgnih.gov
Upon collision-induced dissociation (CID), the aziridinated compounds produce specific fragment ions that are diagnostic for the position of the original C=C bond. nih.govacs.org This technique has been successfully used to distinguish between sterol isomers, such as desmosterol (B1670304) and 7-dehydrocholesterol, which differ only in the location of a double bond. nih.govnih.gov The distinct fragmentation pathways of the aziridinated chain and ring C=C bonds allow for their unambiguous identification. nih.gov This approach not only facilitates isomeric differentiation but also provides fingerprint tandem mass spectra for backbone characterization. nih.gov The high efficiency and specificity of aziridination-assisted MS make it a valuable tool for the analysis of isomeric compounds. nih.gov
Synthesis of Chiral Intermediates and Scaffolds
Chiral aziridines, including this compound, are powerful electrophilic intermediates in asymmetric synthesis due to their high reactivity and ability to act as carbon electrophiles. scielo.br The ring-opening reactions of this compound with various nucleophiles provide access to a diverse range of substituted amines, which are valuable intermediates in pharmaceutical synthesis. The stereochemistry of the starting this compound dictates the stereochemical outcome of these reactions, allowing for the synthesis of enantiomerically pure compounds.
One common strategy for preparing chiral N-tosyl-2-alkylaziridines, including the 2-methyl derivative, involves a one-pot synthesis from readily available β-amino alcohols. arkat-usa.org This method, which can be performed on a multigram scale, proceeds via N-tosylation, O-tosylation, and subsequent intramolecular SN2 displacement to yield the desired aziridine in excellent yields. arkat-usa.org
The reactivity of this compound can be further tuned by the choice of the N-substituent. For instance, N-sulfonylated 2-methylaziridines are effective substrates in various chemical transformations. Scandium triflate has been shown to catalyze the condensation of 2-alkyl-N-tosylaziridines with aldehydes. rsc.org Furthermore, N-ferrocenylsulfonyl-2-methylaziridine has been synthesized and utilized as the first ferrocene (B1249389) monomer for the anionic copolymerization of aziridines, opening avenues for new redox-active polymers. rsc.org
The following table summarizes selected examples of chiral intermediates synthesized from this compound derivatives.
| Starting Material | Reagent(s) | Product | Application |
| (S)-(+)-Alaninol | TsCl, Et3N, DMAP | (2S)-(+)-N-(p-toluenesulfonyl)-2-methylaziridine | Chiral intermediate for stereoselective ring-opening reactions. arkat-usa.org |
| rac-2-Methylaziridine | Ferrocenyl sulfonic acid chloride, diisopropyl ethyl amine | N-Ferrocenylsulfonyl-2-methylaziridine | Monomer for anionic copolymerization. rsc.org |
| This compound | p-Toluenesulfonyl chloride, aq. KOH | rac-2-Methyl-N-tosylaziridine | Substrate for catalyzed condensation reactions. rsc.org |
| β-Amino alcohols | TsCl, Et3N, DMAP | N-Tosyl-2-alkylaziridines | Versatile chiral building blocks. arkat-usa.org |
Applications in Pharmaceutical Molecule Synthesis
The unique structural and reactive properties of this compound make it a valuable precursor in the synthesis of pharmaceutical molecules. Its incorporation into molecular frameworks can lead to compounds with significant biological activity.
The enantioselective synthesis of biologically active compounds is a cornerstone of modern medicinal chemistry. Chiral this compound is a key starting material for creating enantiomerically pure pharmaceuticals. scielo.br Its derivatives have been investigated for their potential as anticancer agents. scielo.br For instance, phosphorus aziridine derivatives have shown promise in cancer chemotherapy. scielo.br
A rapid and expedient method for the enantioselective synthesis of monosubstituted aziridines, including chiral this compound, involves the asymmetric transfer hydrogenation of α-amino ketones followed by cyclization. scielo.br This approach can achieve high enantiomeric excess (e.e.), which is critical for pharmaceutical applications. scielo.br
This compound derivatives serve as precursors for the synthesis of enzyme inhibitors and other therapeutic agents. smolecule.com The strained aziridine ring can mimic transition states of enzymatic reactions or act as a reactive handle for covalent modification of enzyme active sites. For example, (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has been studied for its potential as an inhibitor of Protein Disulfide Isomerase A1 (PDIA1), an enzyme implicated in protein folding and cancer.
Furthermore, aziridine analogues of presqualene diphosphate, which can be derived from this compound-containing precursors, have been synthesized and evaluated as inhibitors of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. nih.gov The stereoselective synthesis of such analogues allows for the investigation of the stereochemical requirements for potent enzyme inhibition. nih.gov
The table below highlights some pharmaceutical applications of this compound derivatives.
| This compound Derivative | Target/Application | Therapeutic Area |
| Phosphorus aziridine derivatives | Cancer chemotherapy | Oncology. scielo.br |
| (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | Protein Disulfide Isomerase A1 (PDIA1) inhibitor | Oncology. |
| Aziridine analogues of presqualene diphosphate | Squalene synthase inhibitor | Cardiovascular (cholesterol-lowering). nih.gov |
Enantioselective Formation of Biologically Active Compounds
Utility in Agrochemical Synthesis
The application of this compound extends to the agrochemical industry, where it is used as a building block for the synthesis of new pesticides and herbicides. guidechem.comchemimpex.com The chiral nature of this compound can be exploited to develop stereospecific agrochemicals, which may exhibit enhanced efficacy and reduced environmental impact compared to their racemic counterparts.
For instance, (R)-tert-Butyl this compound-1-carboxylate serves as an intermediate for creating chiral herbicides. chemshuttle.com The aziridine ring in these molecules can facilitate soil adsorption and selective plant uptake. chemshuttle.com
| This compound Derivative | Application | Benefit |
| (R)-tert-Butyl this compound-1-carboxylate | Intermediate for chiral herbicides | Facilitates soil adsorption and selective plant uptake. chemshuttle.com |
| Methyl aziridine-2-carboxylate (B8329488) | Formulation of pesticides and herbicides | Development of more effective and targeted pest control. chemimpex.com |
Involvement in Natural Product Synthesis and Analogue Development
This compound is a valuable tool for the synthesis of natural products and their analogues. scielo.br The stereocontrolled introduction of nitrogen-containing functionalities via aziridine ring-opening is a powerful strategy in the construction of complex natural product skeletons.
The stereoselective and short-step synthesis of carnosadine derivatives, a family of cyclopropyl (B3062369) amino acids, has been achieved using an optically active this compound derivative. acs.org This approach involves an inter-intramolecular double alkylation of diethyl malonate, leading to the key cyclopropane (B1198618) intermediate in excellent yield and optical purity. acs.org
Piperazine (B1678402) and its derivatives are common structural motifs in a wide range of pharmaceuticals and natural products. iitm.ac.in this compound derivatives have been utilized as precursors for the synthesis of piperazine core frameworks. A strategy involving the Gabriel-Cromwell reaction of chiral aziridines has been developed to synthesize novel aziridine-fused piperazine imines. metu.edu.tr These compounds can serve as precursors to highly functionalized piperazine derivatives. metu.edu.tr For example, this methodology has been applied to the synthesis of the piperazine core framework of the natural product (+)-piperazinomycin. researchgate.net
| Starting Material | Key Reaction | Product/Core Framework | Natural Product/Analogue |
| Optically active this compound derivative | Inter-intramolecular double alkylation | Cyclopropane intermediate | Carnosadine derivatives. acs.org |
| Chiral aziridine | Gabriel-Cromwell reaction, intramolecular cyclization | Aziridine-fused piperazine imines | Precursors to (+)-piperazinomycin. metu.edu.trresearchgate.net |
Synthesis of Modified Amino Acid Derivatives (e.g., Methylcysteines)
The strategic use of this compound as a chiral synthon provides an effective pathway for the asymmetric synthesis of α-methyl amino acids, a class of compounds valuable as building blocks for peptides and their analogues. ijcrt.org Specifically, the synthesis of β-methylcysteine derivatives highlights the utility of this approach, relying on the predictable and stereoselective ring-opening of the strained aziridine ring. nih.gov
The general methodology involves the creation of an activated this compound-2-carboxylate, which is then subjected to a regioselective nucleophilic attack by a sulfur-containing reagent. ijcrt.orgclockss.org This process typically requires several key steps:
Aziridination: An alkene precursor, such as methyl methacrylate, is converted into an N-activated 2-carbomethoxy-2-methylaziridine. ijcrt.org The nitrogen atom is typically protected with an electron-withdrawing group (e.g., tosyl, nosyl, Cbz) that activates the aziridine ring towards nucleophilic attack. clockss.orgd-nb.info
Regioselective Ring-Opening: The activated aziridine undergoes ring-opening upon treatment with a sulfur nucleophile, such as thioacetic acid or various thiols. ijcrt.orgclockss.org This reaction is often facilitated by a Lewis acid catalyst, like boron trifluoride etherate (BF₃·Et₂O), which promotes the opening of the ring. ijcrt.orgacs.org The attack generally occurs at the more substituted carbon (C2), proceeding via an Sₙ2-like mechanism, which results in an inversion of stereochemistry at that center. researchgate.net
Hydrolysis/Deprotection: The final step involves the removal of the N-activating group and the hydrolysis of the ester and thioester functionalities to yield the target β-methylcysteine amino acid. ijcrt.orggoogle.com
One documented synthesis begins with methyl methacrylate, which undergoes a copper-catalyzed aziridination using bromamine-T as the nitrogen source to form N-p-toluenesulphonyl-2-carbomethoxy-2-methylaziridine. ijcrt.org The subsequent regioselective ring-opening of this activated aziridine with thioacetic acid is catalyzed by BF₃·Et₂O. ijcrt.org The final product, 2-methylcysteine, is obtained after hydrolysis with hydrogen bromide in acetic acid. ijcrt.org
The choice of the N-activating group can offer versatility. For instance, using an N-nosyl-activated aziridine has been shown to provide a more concise and flexible route to various orthogonally protected β-methylcysteine analogues, which are crucial for complex peptide synthesis. nih.gov
The following table summarizes a representative synthetic pathway for 2-methylcysteine starting from methyl methacrylate.
Table 1: Synthetic Route to 2-Methylcysteine via a this compound Intermediate This table outlines the key transformations, reagents, and reported yields for the synthesis of 2-methylcysteine.
| Step | Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Aziridination | Methyl methacrylate | Bromamine-T, Anhydrous CuCl₂, CH₃CN, rt, 4h | N-p-toluenesulphonyl-2-carbomethoxy-2-methylaziridine | 71% | ijcrt.orggoogle.com |
| 2 | Ring-Opening | N-p-toluenesulphonyl-2-carbomethoxy-2-methylaziridine | CH₃COSH, BF₃·O(Et)₂, DCM, 0 °C, 1.5h | S-acetyl-N-p-toluenesulphonyl-2-carbomethoxy-2-methyl-3-aminopropane | 62% | ijcrt.org |
| 3 | Hydrolysis | S-acetyl-N-p-toluenesulphonyl-2-carbomethoxy-2-methyl-3-aminopropane | HBr-CH₃COOH, Phenol, 80 °C, 12h | 2-Methylcysteine | 70% | ijcrt.org |
Spectroscopic and Structural Characterization
Established Synthetic Routes
Wenker Synthesis: Methodological Refinements and Expanded Scope
The Wenker synthesis is a cornerstone in the production of aziridines, including this compound. wikipedia.org This classical method involves the conversion of a vicinal amino alcohol, such as 2-amino-1-propanol for the synthesis of this compound, to its corresponding sulfate (B86663) ester, which then undergoes intramolecular cyclization under basic conditions to yield the aziridine (B145994) ring. wikipedia.org The original process often required high temperatures (up to 250 °C) for the initial sulfation step with sulfuric acid, followed by treatment with a strong base like sodium hydroxide (B78521). wikipedia.org
However, these harsh conditions can lead to side reactions and are not suitable for substrates that are sensitive to heat or strong bases. organic-chemistry.org Recognizing these limitations, researchers have developed milder and more efficient modifications to the Wenker synthesis. One significant refinement involves the use of chlorosulfonic acid for the esterification of the amino alcohol. organic-chemistry.orgresearchgate.net This reagent allows the reaction to proceed under milder conditions, avoiding the high temperatures that can cause decomposition of unstable amino alcohols. organic-chemistry.org
Furthermore, the cyclization step has been optimized by employing weaker, non-nucleophilic bases such as sodium carbonate. organic-chemistry.orgresearchgate.net This change minimizes side reactions like elimination and hydroxide displacement that can occur with strong bases, leading to improved yields of the desired aziridine. organic-chemistry.org These refinements have broadened the applicability of the Wenker synthesis to a wider range of amino alcohols, including those that are sterically hindered or contain sensitive functional groups. organic-chemistry.orgthieme-connect.com The development of biphasic reaction conditions has also been shown to be a reliable and scalable approach for the modified Wenker cyclization. nih.gov
Alkaline Ring-Closure of Beta-Amino Alcohols: Mechanistic and Parametric Considerations
The alkaline ring-closure of β-amino alcohols is the key step in the Wenker synthesis and related methods. The mechanism involves the deprotonation of the amino group by a base, which then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the leaving group (typically a sulfate ester) in an SN2 reaction to form the three-membered aziridine ring.
The efficiency of this ring-closure is highly dependent on several parameters. The choice of base is critical; while strong bases like sodium hydroxide are traditionally used, they can also promote competing elimination reactions, especially with sterically hindered substrates. wikipedia.org The use of milder bases like sodium carbonate can favor the desired cyclization. organic-chemistry.org The nature of the leaving group also plays a crucial role. Sulfate esters are commonly employed due to their ready formation from the corresponding alcohols. The stereochemistry of the starting β-amino alcohol is often retained in the aziridine product, indicating a stereospecific inversion of configuration at the carbon bearing the leaving group, which is consistent with an SN2 mechanism. nih.gov
For the synthesis of this compound, the starting material is typically a derivative of 2-amino-1-propanol or 1-amino-2-propanol. The regioselectivity of the ring closure is determined by which hydroxyl group is converted into a better leaving group, directing the intramolecular nucleophilic attack of the amino group.
Other Conventional Preparations for Aziridines
Besides the Wenker synthesis, other conventional methods for preparing aziridines are known, although their application specifically for this compound may vary. The Gabriel-Cromwell reaction, for instance, involves the reaction of α-bromoacrylates with amines. mpg.de This method proceeds via a Michael addition followed by intramolecular substitution to form the aziridine ring. mpg.de
Another historical method is the "β-chloroethylamine process," which utilizes the cyclization of vicinal chloroamine hydrochloride salts in the presence of a base. mpg.de However, this method has largely fallen out of industrial favor due to the corrosive nature of the hydrochloric acid released during the reaction. mpg.de The Dow Process, which involves the reaction of an alkene with ammonia (B1221849), also has drawbacks such as low atom economy and significant waste streams. rsc.org
More modern approaches include the direct aziridination of alkenes. For instance, the reaction of alkenes with a bromine source and a nitrogen source, such as chloramine-T, can yield N-sulfonylated aziridines. rsc.org Catalytic methods using transition metals like rhodium have also been developed for the aziridination of alkenes with high yields. rsc.org
Stereoselective Synthesis of Chiral 2-Methylaziridines
The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective methods for the synthesis of chiral 2-methylaziridines. These methods are crucial for accessing specific stereoisomers for applications in asymmetric synthesis and medicinal chemistry.
Asymmetric Aziridination Techniques
Asymmetric aziridination of prochiral alkenes represents a direct and powerful strategy for the synthesis of chiral aziridines. This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. Various metal-based catalytic systems have been explored for this purpose.
For example, the bromine-catalyzed aziridination of alkenes, where a Br+ source reacts with the olefin, can be rendered asymmetric through the use of chiral ligands. rsc.org The Sharpless asymmetric aminohydroxylation, while primarily yielding amino alcohols, provides precursors that can be converted to chiral aziridines, thus offering an indirect route.
Application of Chiral Catalysts and Auxiliaries
The use of chiral catalysts and auxiliaries is central to the stereoselective synthesis of 2-methylaziridines. Chiral ligands, when coordinated to a metal center, can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the aziridine.
An alternative and widely used strategy involves starting from enantiomerically pure precursors. For instance, natural amino acids can be converted into chiral N-tosylaziridines. rsc.org This process typically involves N-tosylation of the amino acid, followed by reduction of the carboxylic acid to the corresponding N-tosyl-2-amino alcohol, and subsequent O-tosylation with in situ ring closure to form the chiral aziridine. rsc.org This method is advantageous as it often does not require purification of the intermediates. rsc.org
Chiral aziridine-containing ligands themselves have emerged as an important class of ligands in asymmetric catalysis. researchgate.net These are often prepared from readily available enantiopure vicinal amino alcohols. researchgate.net The resulting chiral aziridinyl ligands can then be used to catalyze a variety of asymmetric transformations. researchgate.net
Enantiomeric Control and Diastereoselectivity in Synthesis
The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral aziridines which are valuable building blocks. nih.gov Significant efforts have been dedicated to developing methods that afford high enantiomeric and diastereomeric purity of this compound derivatives.
One prominent strategy involves the aza-Darzens reaction, which utilizes enantiopure sulfinimines (N-sulfinyl imines). nih.gov This method has proven effective for the asymmetric synthesis of aziridine-2-carboxylates with a high degree of diastereoselectivity. nih.gov For instance, the reaction of lithium α-bromo enolates with enantiopure sulfinimines provides a reliable route to chiral aziridine-2-carboxylates. nih.gov Similarly, the addition of the lithium enolate of methyl dichloroacetate (B87207) to (S)-(+)-sulfinimines has been employed for the asymmetric synthesis of methyl 2-chloroaziridine-2-carboxylates. nih.gov
Another powerful approach is the use of chiral catalysts. For example, a chiral N,N'-dioxide/Cu(II) complex has been successfully used to catalyze the asymmetric nucleophilic addition of tertiary carbon nucleophiles to 2H-azirines, yielding chiral aziridines with excellent enantiomeric purity under mild conditions. jchemlett.com Furthermore, organocatalysis has emerged as a potent tool for enantioselective aziridination. Diaryprolinol trimethylsilyl (B98337) ether derivatives can catalyze the reaction between α-substituted-α,β-unsaturated aldehydes and N-tosylamines to produce N-tosylaziridines in good yields and with high enantioselectivities (up to 90% ee). researchgate.net
The diastereoselectivity of aziridination reactions can also be influenced by the choice of reagents and reaction conditions. In the synthesis of aziridine-2-carboxylates, the use of P(NMe2)3 in toluene (B28343) at or below room temperature can lead to high diastereoselectivities (up to 99:1 dr). jchemlett.com Additionally, the Grignard addition across α-chloro N-tert-butanesulfinyl ketimines offers an efficient route to chiral N-sulfinyl 2,2-disubstituted aziridines with good to excellent diastereoselectivity. rsc.org
An interesting phenomenon has been observed in the aziridination of allylic alcohols, where substantial diastereocontrol can be achieved. organic-chemistry.org The stereochemical outcome of these reactions is often highly dependent on the specific substrate and catalyst system employed.
Below is a table summarizing key findings in the enantioselective and diastereoselective synthesis of this compound derivatives.
| Method | Substrates | Catalyst/Reagent | Product | Key Findings | Reference |
| Aza-Darzens Reaction | Lithium α-bromo enolates, enantiopure sulfinimines | - | Aziridine-2-carboxylates | High diastereoselectivity | nih.gov |
| Asymmetric Nucleophilic Addition | Tertiary carbon nucleophiles, 2H-azirines | Chiral N,N'-dioxide/Cu(II) complex | Chiral aziridines | High yields, excellent enantiomeric purity | jchemlett.com |
| Organocatalyzed Aziridination | α-substituted-α,β-unsaturated aldehydes, N-tosylamines | Diarylprolinol trimethylsilyl ether | N-Tosylaziridines | Good yields, up to 90% ee | researchgate.net |
| Phosphine-mediated Aziridination | Aldehydes, N-phosphonyl imines | P(NMe2)3 | Aziridine-2-carboxylates | Good to excellent yields, up to 99:1 dr | jchemlett.com |
| Grignard Addition | α-chloro N-tert-butanesulfinyl ketimines | Grignard reagents | N-sulfinyl 2,2-disubstituted aziridines | Good to excellent diastereoselectivity, high enantiomeric purity | rsc.org |
| Asymmetric Transfer Hydrogenation | α-amino ketones | (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine/Ru(II) | Chiral β-hydroxy amines (precursors to aziridines) | Up to 99% ee | scielo.br |
Emerging Synthetic Strategies for this compound
The field of aziridine synthesis is continually evolving, with researchers exploring novel and more efficient methodologies. These emerging strategies often leverage modern synthetic techniques to overcome the limitations of traditional methods.
Electroreductive Cross-Coupling Approaches
A novel and environmentally friendly approach to aziridine synthesis involves electroreductive cross-coupling. This method has been successfully applied to the synthesis of methyl aziridine-2-carboxylates. The electroreduction of aromatic imine derivatives with methyl trichloroacetate (B1195264) in N,N-dimethylacetamide (DMAc) using a zinc-plate electrode system under constant current conditions results in a stereoselective cross-coupling reaction. researchgate.netresearchgate.net This electrochemical method is noteworthy for its mild reaction conditions and offers a useful alternative to conventional synthetic routes. researchgate.net
The reaction proceeds in an undivided cell with Et4NBr as the supporting electrolyte. researchgate.netresearchgate.net This technique has demonstrated good to moderate yields for the corresponding methyl aziridine-2-carboxylates. researchgate.net
| Substrate 1 | Substrate 2 | Electrode | Electrolyte/Solvent | Product | Yield | Reference |
| Aromatic imine derivatives | Methyl trichloroacetate | Zn-plates | Et4NBr in DMAc | Methyl aziridine-2-carboxylates | Good to moderate | researchgate.netresearchgate.net |
Photosensitized Alkene Aziridination
Photosensitized reactions represent a rapidly developing area in organic synthesis, offering green and efficient pathways to valuable compounds. The photosensitized aziridination of alkenes has emerged as a powerful tool for the synthesis of aziridines. nih.gov This approach often utilizes a photosensitizer to generate a reactive nitrene species from a suitable precursor, which then adds to an alkene.
One strategy involves the use of an organic dye as a photosensitizer in combination with sulfonyl azides as a triplet nitrene source. nih.gov By tuning the electronic properties of the benzenesulfonyl azide (B81097) to match the triplet excited-state energy of the photosensitizer, catalyst deactivation can be prevented, leading to improved yields. nih.gov This method has been successfully applied to a wide range of structurally diverse and complex alkenes. nih.gov
Another innovative approach utilizes azoxy-triazenes as nitrogen atom sources under visible light excitation. nih.gov This method is particularly attractive as it does not require external oxidants, precious transition metals, or photocatalysts. nih.gov The photofragmentation of the azoxy-triazene generates a free singlet nitrene, which then undergoes stereospecific aziridination with the alkene. nih.gov This protocol is operationally simple and scalable. nih.gov
Iron(III) porphyrin complexes have also been shown to catalyze the aziridination of alkenes under blue LED light irradiation, using organic azides as the nitrogen source. researchgate.net In this system, the iron porphyrin acts as both a photosensitizer and a catalyst, generating a reactive iron-nitrene intermediate. researchgate.net
| Alkene | Nitrene Source | Photosensitizer/Catalyst | Key Features | Reference |
| Structurally diverse alkenes | Sulfonyl azides | Organic dye | Tunable system, avoids catalyst deactivation | nih.gov |
| Activated and unactivated alkenes | Azoxy-triazenes | None (visible light) | No external oxidants/metals, singlet nitrene formation | nih.gov |
| Various alkenes | Organic azides | Iron(III) porphyrin | Dual role of catalyst, chemo- and regioselectivity | researchgate.net |
Development of Novel Functionalized Aziridine Monomers
The synthesis of novel functionalized aziridine monomers is crucial for the development of advanced polymers with tailored properties. These monomers, often derived from this compound, can be polymerized through various mechanisms to create complex macromolecular architectures.
A significant area of research is the synthesis of N-sulfonylated this compound monomers, which are activated for anionic ring-opening polymerization (AROP). osti.gov For example, 2-methyl-1-tosylaziridine can be synthesized from 2-aminopropanol in a two-step process and subsequently polymerized. nsf.gov Another example is N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), a monomer designed for easier deprotection of the resulting polymer compared to traditional sulfonyl groups. osti.gov The SES group can be removed under mild conditions using fluoride (B91410) ions. osti.gov
Researchers have also developed bivalent aziridine monomers that can undergo both anionic and radical polymerization. researchgate.net Styrenesulfonyl-(2-methyl)aziridine (StMAz) is a prime example of such a monomer, allowing for the synthesis of multifunctional polyaziridines. researchgate.net
Furthermore, ferrocene-containing aziridine monomers, such as N-ferrocenylsulfonyl-2-methylaziridine (fcMAz), have been synthesized. researchgate.netresearchgate.net These monomers are suitable for anionic polymerization and introduce redox-active metal centers into the polymer backbone. researchgate.netresearchgate.net
The development of these novel monomers opens up new possibilities for creating functional polymers, including bottlebrush polymers and block copolymers, with applications in materials science and nanotechnology. rsc.orgosti.gov
| Monomer Name | Key Functional Group | Polymerization Method | Potential Application | Reference |
| 2-Methyl-1-tosylaziridine | Tosyl | Aza-anionic polymerization | Synthesis of polyaziridine macromonomers for bottlebrush polymers | nsf.govrsc.org |
| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | 2-(Trimethylsilyl)ethanesulfonyl (SES) | Anionic Ring-Opening Polymerization (AROP) | Synthesis of well-defined polyaziridines with easily removable protecting groups | osti.govosti.gov |
| Styrenesulfonyl-(2-methyl)aziridine (StMAz) | Styrene and Sulfonylaziridine | Anionic and Radical Polymerization | Synthesis of multifunctional polyaziridines | researchgate.net |
| N-Ferrocenylsulfonyl-2-methylaziridine (fcMAz) | Ferrocenylsulfonyl | Anionic Polymerization | Synthesis of redox-active polymers | researchgate.netresearchgate.net |
Ring-Opening Transformations of this compound
The transformation of this compound into open-chain products is a cornerstone of its synthetic utility. The specific pathway of ring-opening dictates the regiochemical and stereochemical outcome of the reaction, making a thorough understanding of these mechanisms crucial for synthetic design.
Nucleophilic ring-opening is a common and extensively studied reaction of this compound. mdpi.com In this process, a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The reaction generally proceeds via an SN2 mechanism. nih.govnih.gov The reactivity of the aziridine towards nucleophiles is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom. clockss.orgnih.govnih.gov These "activated" aziridines are more susceptible to nucleophilic attack as the electron-withdrawing group stabilizes the developing negative charge on the nitrogen atom, making it a better leaving group. nih.gov Conversely, "non-activated" aziridines, which bear electron-donating groups on the nitrogen, are relatively inert to nucleophiles and typically require activation by an electrophile prior to ring-opening. mdpi.comresearchgate.netmdpi.com
Theoretical studies, such as those using density functional theory (DFT), have provided detailed insights into the energetics and mechanisms of these reactions. researchgate.net For instance, the reaction of this compound with methylamine (B109427) has been shown to proceed through different pathways, including a concerted frontside attack and a stepwise backside attack involving a zwitterionic intermediate. researchgate.net
The regioselectivity of nucleophilic attack on the asymmetric this compound ring is a critical aspect of its reactivity, as it determines which of the two possible regioisomers is formed. The outcome of this competition between attack at the substituted (C2) and unsubstituted (C3) carbon atoms is influenced by a combination of steric and electronic factors, as well as the nature of the activating group on the nitrogen and the nucleophile itself.
Generally, in SN2-type reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom. nih.gov For this compound, this would favor attack at the C3 position, leading to the "normal" ring-opened product. However, the regioselectivity can be shifted towards attack at the more substituted C2 carbon, the "abnormal" product, under certain conditions.
The nature of the activating group on the aziridine nitrogen plays a significant role. For instance, sulfonyl activation tends to favor the formation of the normal product, whereas acyl activation can lead to a higher proportion of the abnormal product. mdma.ch This has been attributed to the planarization of the nitrogen atom in acylaziridines, which affects the relative stability of the transition states leading to the two regioisomers. mdma.ch
The nucleophilicity of the attacking species is another determining factor. Stronger nucleophiles tend to favor attack at the less hindered C3 position, consistent with a more "pure" SN2 mechanism. mdma.ch Conversely, in reactions where bond breaking is more advanced in the transition state (a borderline SN2 or SN1-like mechanism), attack at the more substituted C2 carbon can be favored due to better stabilization of any developing positive charge. mdma.ch
Theoretical studies have corroborated these experimental observations. DFT calculations on the ring-opening of this compound with methylamine, both in the neutral form and activated by BF3, have shown a preference for backside attack at the C3 carbon. researchgate.net The presence of a trifluoromethyl group at C2 has been shown to lower the activation energy for ring-opening at both carbon atoms, but attack at C3 is generally favored both kinetically and thermodynamically. researchgate.net
| Activating Group | Nucleophile | Solvent | Ratio of Normal:Abnormal Product (RS) | Reference |
|---|---|---|---|---|
| Sulfonyl (2h) | Methanol (B129727) | - | 1.4 | mdma.ch |
| Acyl (2d) | Methanol | - | 0.10 | mdma.ch |
| N-protonated Sulfonyl (2h) | Methanol | - | 0.43 | mdma.ch |
| - | [18F]Fluoride | - | ~60:40 (attack at most substituted carbon favored) | nih.gov |
The stereochemistry of nucleophilic ring-opening reactions of this compound is a crucial consideration, particularly when chiral, enantiopure aziridines are used as starting materials. In a classic SN2 mechanism, the reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. bioorg.org This stereospecificity is highly valuable in asymmetric synthesis, allowing for the transfer of stereochemical information from the starting material to the product.
For example, the reaction of chiral (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine with various acid chlorides proceeds with complete inversion of configuration at the C2 position. bioorg.org This indicates a highly specific ring-opening process where the nucleophile (chloride ion) attacks the C2-N bond from the backside, leading to the observed stereochemical outcome. bioorg.org
However, the stereochemical course of the reaction is not always straightforward. In some cases, a loss of stereochemical integrity can occur. For instance, the ring-opening of a chiral aziridine-2-carboxylate (B8329488) with certain nucleophiles under basic conditions at high temperatures has been reported to lead to racemic products. nih.gov This racemization is not necessarily indicative of a non-stereospecific ring-opening mechanism but can be the result of base-catalyzed epimerization of the initially formed product. nih.gov
The stereochemical outcome can also be influenced by the presence of chiral auxiliaries on the nucleophile. In the reaction of chiral enolates with 2-methylaziridines, the diastereoselectivity is controlled by the chiral auxiliary, with matched and mismatched pairs influencing the stereochemical course of the reaction. acs.org
Aziridinium (B1262131) ions are highly reactive intermediates that play a central role in the ring-opening reactions of non-activated aziridines. mdpi.comresearchgate.netmdpi.com Non-activated aziridines, bearing electron-donating groups on the nitrogen, are generally poor electrophiles and are relatively unreactive towards nucleophiles. mdpi.comresearchgate.net However, they can be activated by reaction with an electrophile, such as a protic or Lewis acid, or an alkylating or acylating agent. researchgate.netmdpi.combioorg.org This results in the formation of a positively charged aziridinium ion. researchgate.netbioorg.org
The formation of the aziridinium ion significantly increases the strain of the three-membered ring and makes the carbon atoms highly susceptible to nucleophilic attack. researchgate.net The protonation of the parent aziridine ring, for example, increases the ring strain by approximately 47 kJ/mol. researchgate.net The subsequent ring-opening by a nucleophile is then a much more facile process.
The regioselectivity of nucleophilic attack on the aziridinium ion is dependent on the substitution pattern of the aziridine ring. scispace.com For 2-substituted aziridinium ions, the nucleophile can attack either the substituted or the unsubstituted carbon atom. The outcome is governed by a balance of steric and electronic effects. In many cases, the attack occurs at the less sterically hindered carbon. scispace.com However, if the substituent can stabilize a positive charge, attack at the more substituted carbon may be favored.
Bicyclic aziridinium ions are also important intermediates in the rearrangement of certain aziridine derivatives. For instance, 2-(halomethyl)aziridines can rearrange to 3-haloazetidines via the formation of a bicyclic aziridinium intermediate. acs.org The regioselectivity of the subsequent ring-opening of this intermediate by a nucleophile determines the final product structure. ugent.be
| Precursor | Electrophile | Intermediate | Nucleophile | Product Type | Reference |
|---|---|---|---|---|---|
| Non-activated aziridine | Protic or Lewis Acid | Aziridinium ion | Various | Ring-opened product | researchgate.net |
| (2R,10R)-2-acyl-(10-phenylethyl)aziridine | Acid chloride | Acylaziridinium ion | Chloride ion | β-amino-α-chlorocarbonyl compound | bioorg.org |
| 2-(bromomethyl)-2-methylaziridine | - (intramolecular) | Bicyclic aziridinium ion | Solvent/Nucleophile | Azetidine or functionalized aziridine | acs.org |
Electrophilic activation is a prerequisite for the ring-opening of non-activated aziridines. mdpi.comresearchgate.net The lone pair of electrons on the nitrogen atom of a non-activated aziridine can act as a nucleophile, reacting with an electrophile to form an aziridinium ion. researchgate.netmdpi.com This process is fundamental to the reactivity of this class of aziridines.
A wide range of electrophiles can be used to activate the aziridine ring, including:
Protic acids: Protonation of the nitrogen atom is a simple and effective method of activation. researchgate.net
Lewis acids: Lewis acids, such as boron trifluoride (BF3), can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons. researchgate.net
Alkylating agents: Reagents like allyl iodide can alkylate the nitrogen, forming a quaternary aziridinium salt. mdpi.comresearchgate.net
Acylating agents: Acid chlorides and other acylating agents react with the aziridine nitrogen to form N-acylaziridinium ions. mdpi.combioorg.org
Once the aziridinium ion is formed, it is highly susceptible to attack by a nucleophile, which can be either an external nucleophile added to the reaction mixture or the counterion of the electrophile used for activation. mdpi.combioorg.org For example, in the reaction of a chiral 2-acylaziridine with an acid chloride, the chloride ion released during the formation of the acylaziridinium intermediate acts as the nucleophile to open the ring. bioorg.org
The choice of electrophile can have a significant impact on the outcome of the reaction, influencing not only the rate of reaction but also the regioselectivity of the subsequent nucleophilic attack.
In addition to the more common ionic ring-opening pathways, this compound can also undergo radical-mediated ring-opening. These reactions involve the formation of a radical species, which then undergoes cleavage of a C-N bond.
One example of a radical ring-opening process involves the reaction of this compound-boryl radicals. rsc.orgrsc.org Electron spin resonance (e.s.r.) studies have shown that the cis- and trans-isomers of the this compound-boryl radical undergo ring-opening with C-N bond cleavage. rsc.orgrsc.org Interestingly, the stereochemistry of the starting radical influences the regioselectivity of the ring-opening. The cis-isomer primarily yields the more stable secondary alkyl radical, while the trans-isomer gives mainly the less stable primary alkyl radical. rsc.orgrsc.org
More recently, dual-catalytic systems have been developed that utilize a radical ring-opening strategy for the cross-coupling of 2-alkyl aziridines. nih.gov In one such system, a titanium catalyst induces the radical ring-opening of N-benzoyl-2-methylaziridine. The resulting radical intermediate can then engage in a nickel-catalyzed cross-coupling cycle with an aryl iodide. nih.gov This methodology allows for the formation of branched arylated products, which are not readily accessible through traditional nucleophilic ring-opening or transition metal-catalyzed cross-coupling reactions that typically favor the linear product. nih.gov The regioselectivity in this radical pathway is determined by the addition of the ring-opened aziridine radical to the nickel catalyst or the subsequent reductive elimination step. nih.gov
Stereochemical Outcomes and Control in Ring-Opening Reactions
Electrophilic Activation and Subsequent Reactivity
Polymerization Mechanisms of this compound
The polymerization of this compound, also known as propylene (B89431) imine, can proceed through different mechanistic pathways, primarily cationic and anionic ring-opening polymerizations. These methods allow for the synthesis of poly(propylenimine), a polymer with a range of potential applications. The specific mechanism employed significantly influences the resulting polymer's architecture, molecular weight, and properties.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing this compound. rsc.org The process is typically initiated by electrophilic species, such as Lewis acids or protonic acids. rsc.orgmit.edu The polymerization of this compound, initiated by BF₃Et₂O, yields poly(propylenimine) as a viscous oil. rsc.org This polymer is soluble in chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO) but not in water. rsc.org The structure of the resulting poly(propylenimine) is highly branched. rsc.org
The CROP of this compound involves three main stages: initiation, propagation, and termination. The generally accepted mechanism for propagation involves the nucleophilic attack of the monomer's nitrogen on the strained cyclic ammonium (B1175870) salt at the active end of the growing polymer chain. acs.org The relief of ring strain provides the driving force for this ring-opening reaction. acs.org
Initiation: The polymerization is initiated by an electrophile, such as a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a stable carbenium salt. rsc.orgresearchgate.net The initiator reacts with the this compound monomer to form a reactive cationic species, the aziridinium ion. This initiation is generally fast compared to the subsequent propagation steps. acs.org
Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. The nitrogen atom of an incoming monomer molecule attacks the electrophilic carbon of the aziridinium ring at the chain end, leading to ring opening and the extension of the polymer chain. However, the polymer chain itself contains nucleophilic amino groups, which can compete with the monomer for reaction with the active center. acs.org This can lead to chain branching.
Termination: A significant challenge in the CROP of this compound is the occurrence of termination reactions. rsc.org Termination can happen through the nucleophilic addition of a tertiary amine within the polymer backbone to an aziridinium ion. rsc.org This results in the formation of a stable, unreactive quaternary ammonium salt, effectively stopping the growth of that polymer chain. rsc.org The ratio of the rate of propagation (k_p) to the rate of termination (k_t) is a critical parameter that determines the final polymer properties. Studies on N-alkylaziridines have shown that a methyl group at the 2-position can significantly decrease the rate of termination relative to propagation. For instance, the k_p/k_t ratio for N-benzyl-2-methylaziridine is substantially higher than that for N-benzyl aziridine, indicating a more controlled polymerization with less termination. rsc.org
Interactive Table: Kinetic Parameters for CROP of N-Substituted Aziridines
| Monomer | k_p/k_t Ratio | Termination |
|---|---|---|
| N-benzyl aziridine | 85 | High |
| N-benzyl-2-methylaziridine | 1100 | Low |
The CROP of this compound typically results in a highly branched polymer structure, similar to the hyperbranched poly(ethylenimine) (hbPEI) obtained from aziridine polymerization. rsc.org This branching arises from the "back-biting" or intermolecular reactions where the amine groups along the polymer backbone act as nucleophiles, attacking the active aziridinium ion at the chain end. This creates tertiary amine branch points.
Several factors influence the degree of branching and the ability to control the molecular weight of the resulting polymer:
Monomer and Initiator Concentration: The ratio of monomer to initiator can influence the molecular weight; however, due to frequent chain transfer and termination reactions, precise control is often difficult to achieve. researchgate.net
Temperature: Polymerization temperature can affect the rates of propagation, termination, and chain transfer reactions, thereby influencing the final polymer structure and molecular weight. researchgate.net
Solvent: The choice of solvent can impact the solubility of the growing polymer and the stability of the cationic propagating species, which in turn affects the polymerization kinetics and polymer architecture. researchgate.net
Steric Hindrance: Substitution on the aziridine ring can influence reactivity. While geminal substitution at the 2-position can inhibit polymerization altogether, a single methyl group at this position can reduce the termination rate. rsc.org
Controlling the molecular weight and architecture of poly(propylenimine) from CROP remains a significant challenge due to the inherent reactivity of the system, where both monomer and polymer molecules can be activated and deactivated. rsc.org
The cationic polymerization of this compound can also be initiated by photochemically generated species. rsc.org This method, known as photoinitiated cationic polymerization, utilizes a cationic photoinitiator that, upon exposure to UV light, generates cationic species capable of initiating the ring-opening polymerization. researchgate.netmdpi.comnih.gov This technique offers spatial and temporal control over the initiation process. nih.gov However, similar to other CROP methods for this monomer, the polymerization is still susceptible to termination reactions that limit the final molecular weight and control over the polymer structure. rsc.org The process involves the formation of radical cations or cations from a photoinitiator, which then react with the monomer to start the polymerization chain. mdpi.com
Anionic ring-opening polymerization (AROP) presents an alternative and often more controlled route to synthesizing linear poly(propylenimine). osti.govacs.org This method typically requires the activation of the aziridine ring by an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group. osti.govacs.org This activation makes the ring susceptible to nucleophilic attack by an anionic initiator.
The AROP of N-sulfonyl-2-methylaziridines can exhibit characteristics of a living polymerization, which allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (dispersity, Đ < 1.1). rsc.orgresearchgate.netrsc.org
Key characteristics of the living anionic polymerization of activated this compound derivatives include:
Controlled Molecular Weight: The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio. osti.govresearchgate.net Experimental data from ¹H NMR and Gel Permeation Chromatography (GPC) often show a close match between the theoretical and observed molecular weights. osti.gov
Narrow Molecular Weight Distribution: Living polymerizations typically yield polymers with low dispersity (Đ), often below 1.2, indicating a high degree of control over the chain growth process. researchgate.netrsc.org
First-Order Kinetics: The polymerization often follows first-order kinetics with respect to the monomer concentration, which is a hallmark of a living polymerization where the concentration of active propagating species remains constant. rsc.org
Chain Extension: The living nature of the polymerization is further confirmed by the ability to perform chain extension experiments. After the initial batch of monomer is consumed, the addition of a second batch leads to a continued increase in molecular weight, demonstrating that the propagating chain ends remain active. rsc.orgosti.gov
For example, the AROP of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) initiated by KHMDS-activated BuN(H)pTs in anhydrous DMSO has been shown to be a controlled, living polymerization. osti.gov This allows for the synthesis of polymers with targeted molecular weights and narrow dispersities. osti.gov Similarly, N-ferrocenylsulfonyl-2-methylaziridine has been polymerized anionically to produce copolymers with dispersities between 1.1 and 1.5. researchgate.netrsc.org
Interactive Table: AROP of SES-MeAz
| [M]₀/[I]₀/[B]₀ | Target Polymer | Mₙ (theor) (g/mol) | Mₙ (NMR) (g/mol) | Mₙ (GPC) (g/mol) | Dispersity (Đ) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 20/1/1 | poly(SES-MeAz)₂₀ | 4647 | 4426 | 1631 | 1.16 | 72.8 |
| 50/1/1 | poly(SES-MeAz)₅₀ | 11197 | 10854 | 3381 | 1.12 | 75.3 |
| 80/1/1 | poly(SES-MeAz)₈₀ | 17747 | 16931 | 5109 | 1.10 | 70.1 |
| 110/1/1 | poly(SES-MeAz)₁₁₀ | 24297 | 23146 | 7654 | 1.11 | 65.4 |
A plausible mechanism for the AROP of sulfonyl-activated aziridines involves the deprotonation of an initiator by a strong base, followed by a nucleophilic attack of the resulting anion on the 3-position of the aziridine ring. The electron-withdrawing sulfonyl group stabilizes the propagating anion at the growing chain end. osti.gov
Anionic Ring-Opening Polymerization (AROP)
Impact of N-Substituents on Polymerization Control and Stability
The substituents on the nitrogen atom of the aziridine ring play a critical role in determining the mechanism and controllability of polymerization reactions. The electronic and steric nature of the N-substituent significantly influences the stability of the propagating species and the balance between propagation and termination steps.
In the context of cationic ring-opening polymerization (CROP), the ratio of the rate of propagation (k_p) to the rate of termination (k_t) is a key parameter for achieving controlled polymerization. Studies have shown that introducing a methyl group at the 2-position of an N-alkylaziridine substantially decreases the rate of termination relative to propagation. rsc.org For instance, while the polymerization of N-benzyl aziridine is hampered by a high rate of termination (k_p/k_t = 85), the polymerization of N-benzyl-2-methylaziridine proceeds with minimal termination (k_p/k_t = 1100). rsc.org This stabilizing effect is attributed to the steric hindrance provided by the methyl group. However, even with this improvement, the CROP of this compound can still suffer from termination reactions where a tertiary amine within the polymer backbone acts as a nucleophile, attacking an active aziridinium ion to form an unreactive quaternary amine. rsc.org The structure of the resulting poly(this compound), also known as polypropylenimine, is highly branched, similar to the hyperbranched polyethyleneimine (hbPEI) derived from aziridine itself. rsc.org
For anionic ring-opening polymerization (AROP), activation of the aziridine ring is necessary. This is typically achieved by introducing a strong electron-withdrawing group on the nitrogen atom. rsc.orgacs.org Sulfonyl groups (e.g., tosyl, mesyl, nosyl) are particularly effective as N-substituents for this purpose. rsc.orgacs.org The electron-withdrawing nature of the sulfonyl group activates the ring for nucleophilic attack and stabilizes the resulting azaanion at the propagating chain end, enabling living polymerization conditions. rsc.orgacs.org The specific sulfonyl substituent can be used to tune the monomer's reactivity, which directly correlates with the propagation rate coefficient. mpg.de This allows for precise control over the polymerization process. acs.orgmpg.de For example, N-tosyl aziridines have been shown to deprotonate at the tosyl group when treated with strong bases like lithium diisopropyl amide (LDA), which can prevent other desired reactions like β-elimination. nih.gov
Table 1: Impact of Substituents on the Cationic Ring-Opening Polymerization (CROP) of Aziridines
| Monomer | N-Substituent | C2-Substituent | Initiator | k_p/k_t Ratio | Polymerization Control |
|---|---|---|---|---|---|
| N-Ethylaziridine | Ethyl | None | Et3OBF4 | 6 | Low (low conversion) |
| N-Isopropylaziridine | Isopropyl | None | Et3OBF4 | 21 | Moderate |
| N-tert-Butylaziridine | tert-Butyl | None | Et3OBF4 | ~ ∞ | High (living-like) |
| N-Benzylaziridine | Benzyl | None | Et3OBF4 | 85 | Low (termination issues) |
| N-Benzyl-2-methylaziridine | Benzyl | Methyl | Et3OBF4 | 1100 | High (minimal termination) |
Data sourced from kinetic studies by Goethals, as cited in reference rsc.org.
Synthesis of Block and Gradient Copolymer Architectures
The controlled, living nature of the anionic ring-opening polymerization of N-sulfonylated 2-methylaziridines provides a powerful platform for the synthesis of complex polymer architectures, including block and gradient copolymers. acs.orgmpg.dersc.orgresearchgate.net
Block copolymers can be synthesized by the sequential addition of different monomers. For example, N-ferrocenylsulfonyl-2-methylaziridine (fcMAz) has been copolymerized with N-mesyl-2-methylaziridine (MsMAz) and N-tosyl-2-methylaziridine (TsMAz). rsc.orgresearchgate.net Chain extension of a living poly(MsMAz) or poly(TsMAz) with fcMAz successfully yields block copolymers. rsc.org Similarly, a block copolymer was formed by first polymerizing N-p-toluenesulfonyl-2-methylaziridine (pTsMAz) and then, upon its consumption, increasing the temperature to copolymerize N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) from the living chain ends. nih.gov This method leverages the different reactivities of the monomers to create distinct blocks in a one-pot synthesis. nih.gov Amphiphilic block copolymers have also been prepared by copolymerizing sulfonyl aziridines with ethylene (B1197577) oxide. mpg.de
Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can be synthesized through the simultaneous, one-pot copolymerization of two or more monomers with different reactivity ratios. acs.orgmpg.deuq.edu.au The monomer sequence is dictated by the relative reactivity of the comonomers, which can be precisely tuned by the choice of the electron-withdrawing N-sulfonyl substituent (e.g., nosyl, brosyl, tosyl, mesyl). researchgate.netresearchgate.net This competing copolymerization of different aziridines allows for the creation of well-defined gradient structures. mpg.deresearchgate.net For instance, the copolymerization of 2-methyl-N-tosylaziridine and 2-decyl-N-tosyl-aziridine can result in a statistical copolymer in a homogeneous solution but forms a gradient copolymer in a miniemulsion system. uq.edu.au
Radical Polymerization of this compound Derivatives
While cationic and anionic polymerizations are common for aziridines, certain derivatives of this compound can also undergo radical polymerization. This typically requires the introduction of a polymerizable group, such as a vinyl or acryloyl moiety, onto the aziridine structure.
One example is 2-methyl-N-(4-styrenesulfonyl)aziridine (StMAz), which is a bivalent monomer capable of undergoing either anionic or radical polymerization. rsc.org Free radical polymerization of StMAz yields polyalkylenes with pendant sulfonyl aziridine side groups. rsc.orgresearchgate.net These side groups can be subsequently modified through reactions with nucleophiles. rsc.org
Another class of monomers suitable for radical polymerization are N-acryloyl and N-methacryloyl derivatives. The radical polymerizations of N-methacryloyl-2-methylaziridine and N-acryloyl-2-methylaziridine, initiated by azobisisobutyronitrile (AIBN), proceed with high conversion. acs.org The resulting polymers, poly(N-methacryloyl-2-methylaziridine) and poly(N-acryloyl-2-methylaziridine), contain highly strained N-acylaziridine rings in their side chains. acs.orgresearchmap.jp These polymers exhibit glass transition temperatures of 98 °C and 54 °C, respectively, but can undergo thermal cross-linking at higher temperatures (around 150 °C) due to the reactivity of the aziridine rings. acs.org Additionally, copolymers containing this compound have been synthesized via free radical polymerization with comonomers like methacrylic acid, butyl acrylate, and acrylonitrile. ontosight.ai
Other Mechanistically Relevant Transformations
Carbonylative Ring Expansion Reactions
The carbonylative ring expansion of aziridines is a significant transformation that provides access to β-lactams, a core structural motif in many antibiotics. This reaction involves the insertion of a carbon monoxide (CO) molecule into one of the C-N bonds of the aziridine ring, typically catalyzed by a transition metal complex.
Theoretical and experimental studies on the [Co(CO)₄]⁻-catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine show that it can yield two regioisomeric β-lactam products: N-benzoyl-4-methyl-2-azetidinone and N-benzoyl-3-methyl-2-azetidinone. acs.orgnih.govacs.org The reaction proceeds via a rate-determining nucleophilic ring-opening step. nih.govacs.org The regioselectivity of the CO insertion is influenced by the substituents on the aziridine ring. nih.govacs.org For the methyl-substituted aziridine, CO insertion occurs into both C-N bonds, whereas substituting the methyl group with a phenyl group leads to the exclusive formation of the product from CO insertion into the C(substituted)-N bond. nih.govacs.org An ethyl substituent also allows insertion into both C-N bonds but with higher regioselectivity than the methyl group. acs.org
In contrast, the reactivity in rhodium(I)-catalyzed carbonylative ring expansions is different. Theoretical studies show that while N-tert-butyl-2-phenylaziridine undergoes this reaction, N-tert-butyl-2-methylaziridine is unreactive. figshare.comnih.govacs.org This lack of reactivity is attributed to a combination of a more stable initial complex between the aziridine and the rhodium catalyst and less favorable stabilization of the transition state for metal insertion into the Cα-N bond via hyperconjugation when the substituent is a methyl group compared to a phenyl group. figshare.comnih.govacs.org
Table 2: Regioselectivity in Co-Catalyzed Carbonylative Ring Expansion of N-Benzoyl-2-Substituted Aziridines
| Cα Substituent | CO Insertion into C(substituted)-N Bond | CO Insertion into C(unsubstituted)-N Bond | Outcome |
|---|---|---|---|
| Methyl | Yes | Yes | Mixture of regioisomers |
| Ethyl | Yes | Yes | Mixture of regioisomers (higher selectivity than methyl) |
| Phenyl | Yes | No | Single regioisomer |
Data sourced from theoretical investigations cited in references nih.govacs.org.
Cycloaddition Reactions Involving this compound
The strained three-membered ring of this compound makes it a suitable partner in various cycloaddition reactions. These reactions often lead to the formation of larger, five-membered heterocyclic rings.
A notable example is the cycloaddition of this compound with carbon dioxide (CO₂) to produce 2-oxazolidinones, which are valuable chemical intermediates. mdpi.com This reaction can be efficiently catalyzed by supported dicationic imidazolium (B1220033) ionic liquids on an MCM-41 support. mdpi.comresearchgate.net The catalytic activity and product yield are sensitive to reaction conditions such as temperature, CO₂ pressure, and the amount of catalyst. mdpi.com Optimal conditions for the reaction using an MCM-41@ILLaCl₄ catalyst were found to be 50 °C and 0.7 MPa of CO₂, which afforded a 96% yield and 99.5% selectivity for the desired 2-oxazolidinone (B127357) product. mdpi.com
Derivatives of this compound also participate in cycloaddition reactions. For instance, 2-vinylaziridines, including cis-1-butyl-2-vinyl-3-methylaziridine, undergo palladium-catalyzed cycloaddition with heterocumulenes (like isocyanates and carbodiimides) to regioselectively form five-membered ring products. nih.gov The mechanism is proposed to involve a (π-allyl)palladium intermediate. nih.gov Additionally, 1,1'-(1,3-Phenylenedicarbonyl)bis[this compound] is noted to be a substrate for cycloaddition reactions.
Table 3: Catalytic Cycloaddition of CO₂ with this compound
| Catalyst | Catalyst Amount (wt%) | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| MCM-41@ILLaCl₄ | 5 | 50 | 0.7 | 3 | 96 | 99.5 |
| MCM-41@ILBF₄ | 5 | 50 | 0.7 | 3 | - | - |
| MCM-41@ILCH₃COO | 5 | 50 | 0.7 | 3 | - | - |
Data for the optimized reaction using MCM-41@ILLaCl₄ sourced from references mdpi.comresearchgate.net. The table indicates that other catalysts were tested under the same conditions.
Substitution and Functionalization Reactions of the Aziridine Ring
The this compound ring can undergo a variety of substitution and functionalization reactions, which typically involve nucleophilic ring-opening. The regioselectivity of the ring-opening—attack at the more substituted C2 carbon versus the less substituted C3 carbon—is a key mechanistic aspect influenced by the N-substituent, the nucleophile, and the presence of catalysts. ucla.eduresearchgate.net
Ring-opening with nucleophiles is a common functionalization strategy. For example, this compound reacts with the amine groups of a metal-organic framework (IRMOF-3) to create a new, covalently functionalized material, IRMOF-3c, where the framework is modified with ethylamine (B1201723) side chains. berkeley.eduacs.org Theoretical studies on the reaction of this compound with methylamine show a preference for nucleophilic attack at the less-substituted C3 carbon via a backside (S_N2-type) mechanism. researchgate.net Lewis acid activation of the aziridine nitrogen can further influence the reaction pathway. researchgate.net
Transition metal catalysis has enabled novel substitution reactions. A dual Ti/Ni catalytic system facilitates the branched-selective cross-coupling of 2-alkyl aziridines with aryl iodides, leading to C-C bond formation at the more substituted carbon of the aziridine ring. ucla.edu This is significant because traditional cross-coupling and nucleophilic ring-opening methods strongly favor attack at the less-substituted carbon. ucla.edu
Substitution reactions can also be performed on side chains attached to the aziridine ring. In the case of 2-(sulfonyloxymethyl)aziridines, reaction with an external nucleophile can be complicated by competition from the internal aziridine ring nitrogen, which can also act as a nucleophile. scispace.com This competition can lead to two different reaction pathways, resulting in a mixture of isomeric products depending on the stereochemistry of the substrate and the nature of the nucleophile. scispace.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study various aspects of this compound, from its geometry to its reaction mechanisms. researchgate.netmdpi.comscilit.comnih.gov
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the optimized geometries and electronic properties of this compound. nih.gov Different functionals, such as B3LYP and ωB97XD, combined with various basis sets like 6-31G(d,p) and 6-311+G(d,p), are employed to achieve accurate structural parameters. nih.gov For instance, studies have focused on the two invertomers of this compound, cis and trans, optimizing their structures to understand their relative stabilities. researchgate.net The RHF/6-31G*(0.3) level of theory, for example, has been used to determine the equilibrium mixture composition, showing good agreement with experimental data. researchgate.net
Analysis of the electronic structure through DFT provides insights into the molecule's reactivity. Frontier molecular orbital analysis, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), and Fukui functions help in identifying the electrophilic sites susceptible to nucleophilic attack. researchgate.net This is crucial for understanding the regioselectivity of ring-opening reactions. researchgate.net
Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies
| Functional | Basis Set | Application |
| B3LYP | 6-311G(d,p) | Regioselective ring-opening reactions. researchgate.net |
| B3LYP | 6-311+G(d,p) | Modeling nucleophilic attack. |
| M06 | cc-pVTZ | Nitrogen inversion barrier. nih.gov |
| RHF | 6-31G*(0.3) | Geometry optimization of cis/trans invertomers. researchgate.net |
| ωB97X-D | Not Specified | Reactions with purine (B94841) bases. researchgate.net |
Characterization of Transition States and Elucidation of Reaction Pathways
A significant application of DFT is the characterization of transition states and the elucidation of reaction pathways. researchgate.netresearchgate.netrsc.org By calculating the energy barriers, researchers can predict the preferred mechanism of a reaction. For the nucleophilic ring-opening of this compound, DFT studies have investigated both frontside and backside attacks. researchgate.net These calculations have shown that the backside attack (an SN2-type mechanism) is generally preferred due to lower activation barriers. researchgate.net The mechanism can be either concerted, occurring in a single step, or stepwise, involving the formation of intermediates like zwitterions. researchgate.net For instance, the reaction with methylamine has been shown to proceed via a stepwise process for the backside attack. researchgate.net
DFT has also been used to study the unimolecular dissociation of related compounds, identifying intermediates and transition states that lead to the formation of aziridine derivatives. researchgate.net
Simulation of Solvent Effects using Continuum Models (e.g., PCM)
Solvent effects play a crucial role in chemical reactions, and computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solute is placed in a cavity within a dielectric continuum representing the solvent. molcas.orggaussian.comq-chem.com This approach has been applied to the study of this compound's reactions to understand how different solvents, such as methanol and dimethylsulfoxide, influence reaction pathways and activation energies. researchgate.net For example, in the ring-opening reaction with methylamine, PCM calculations were performed to account for the solvent effect. researchgate.net Similarly, the nitrogen inversion of this compound has been studied using the SCIPCM model to account for solvent effects. nih.gov
Molecular Dynamics (MD) Simulations for Kinetic Studies
Molecular dynamics (MD) simulations provide a time-resolved perspective on molecular behavior and are valuable for studying reaction kinetics. For this compound, MD simulations can be used to explore the kinetics of its reactions, such as ring-opening, by simulating the system's evolution over time. These simulations can reveal the influence of solvent dynamics on the reaction rates, complementing the static picture provided by DFT calculations. By combining MD with quantum mechanical methods (QM/MM), a more accurate description of the reaction dynamics in a complex environment can be achieved.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov For this compound and its derivatives, QSAR models can be developed to predict their reactivity in various reactions, such as alkylation. These models typically use molecular descriptors derived from the chemical structure to predict a specific property. For instance, Hammett σ constants for substituted aziridines can be correlated with their alkylation rates. While specific QSAR studies focusing solely on this compound's reactivity are not extensively detailed in the provided context, the principles of QSAR are applicable for predicting its behavior based on structural modifications. nih.govnih.gov
Theoretical Spectroscopic Calculations (e.g., IR, VCD)
Theoretical calculations are essential for interpreting experimental spectra. For this compound, ab initio and DFT methods have been used to calculate its infrared (IR) and Vibrational Circular Dichroism (VCD) spectra. researchgate.netresearchgate.netcdnsciencepub.com These calculations help in the assignment of vibrational bands observed in experimental spectra. researchgate.net
Studies have computed the VCD spectra for both the cis and trans invertomers of (2R)-2-methylaziridine. researchgate.netcdnsciencepub.com The theoretical spectra, obtained using methods like the Vibronic Coupling Theory (VCT) with basis sets such as 6-31G*(0.3), show that the VCD spectrum of the equilibrium mixture is dominated by the trans diastereomer. researchgate.netresearchgate.netcdnsciencepub.com This is not only due to its higher abundance but also because the rotatory strengths of many absorptions are oppositely signed and have similar magnitudes in the two invertomers. researchgate.netresearchgate.net The calculated IR spectrum of the equilibrium mixture also shows excellent agreement with experimental spectra recorded in the vapor phase and in solution. researchgate.net
Conformational Analysis of this compound Invertomers
This compound exists as a pair of diastereomers due to the slow inversion of the nitrogen atom, leading to cis and trans invertomers. cdnsciencepub.com In these invertomers, the methyl group is either on the same side (cis) or the opposite side (trans) of the ring as the N-H hydrogen. Computational studies have been instrumental in determining the relative stability and equilibrium composition of these forms.
Theoretical calculations at the RHF/6-31G*(0.3) level of theory have been employed to optimize the structures of the cis and trans invertomers. researchgate.net These calculations determined the equilibrium mixture composition to be approximately 0.71 trans to 0.29 cis. researchgate.net This theoretical finding is in good agreement with experimental values obtained through other spectroscopic methods, which report a ratio of 0.66 trans to 0.35 cis. researchgate.net The slow inversion at the nitrogen center is a known characteristic of aziridines, and at low temperatures, this process results in two distinct conformational forms. spindynamics.org
Further computational analysis using the STQN DFT M06/cc-pVTZ method has been used to model the minimum-energy reaction path for the nitrogen inversion process. spindynamics.org This level of theory helps in understanding the energy barrier and the transition state associated with the interconversion of the cis and trans invertomers.
A detailed conformational analysis involving approximately 300 geometries has been conducted to identify the most populated conformers that significantly contribute to the molecule's spectroscopic properties. researchgate.net This comprehensive analysis is crucial for accurately interpreting experimental data, such as vibrational circular dichroism spectra.
| Invertomer | Theoretical Equilibrium Composition researchgate.net | Experimental Equilibrium Composition researchgate.net |
| trans | 0.71 | 0.66 |
| cis | 0.29 | 0.35 |
Vibrational Circular Dichroism (VCD) Studies for Chiroptical Properties
Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. The experimental VCD spectrum of (2R)-2-methylaziridine has been measured in the 800–1500 cm⁻¹ region. researchgate.net To interpret these experimental results, ab initio calculations based on the Vibronic Coupling Theory (VCT) of Nafie and Freedman have been utilized. cdnsciencepub.comresearchgate.net
These calculations, using the 6-31G*(0.3) basis set, have been performed for both the cis and trans invertomers. researchgate.net The predicted VCD spectrum of the equilibrium mixture of this compound is found to be dominated by the trans diastereomer. cdnsciencepub.comresearchgate.net This dominance is not solely due to its higher abundance but also because the rotatory strengths of many mid-IR absorptions are of similar magnitude but opposite sign in the two invertomers, which possess different absolute configurations at the nitrogen atom. cdnsciencepub.comresearchgate.net
Functionalization Strategies and Derivative Synthesis of 2 Methylaziridine
N-Functionalization of 2-Methylaziridine
N-functionalization involves the attachment of various substituents to the nitrogen atom of the this compound ring. This process not only introduces new functional moieties but also significantly modulates the reactivity of the aziridine (B145994) ring itself. Electron-withdrawing groups, for instance, "activate" the aziridine, making it more susceptible to nucleophilic attack.
Synthesis and Reactivity of N-Sulfonyl Aziridine Derivatives
The introduction of a sulfonyl group onto the nitrogen atom of this compound is a common strategy to create "activated" aziridines. These N-sulfonyl derivatives are key monomers in anionic ring-opening polymerizations (AROP) and serve as versatile intermediates in organic synthesis.
The synthesis of N-sulfonylated 2-methylaziridines typically involves the reaction of this compound with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, often in the presence of a base. rsc.org For example, N-tosyl-2-methylaziridine can be prepared by reacting 2-aminopropanol with tosyl chloride to form a ditosylated intermediate, which is then cyclized with aqueous potassium hydroxide (B78521). rsc.org A novel N-sulfonyl aziridine, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methylaziridine (SES-MeAz), has been synthesized by reacting this compound with SES-Cl. osti.gov This derivative is particularly useful as the SES group can be removed under mild conditions using fluoride (B91410) ions. osti.gov
N-sulfonyl activation significantly enhances the reactivity of the aziridine ring towards nucleophilic attack. rsc.orgresearchgate.net This increased reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which polarizes the C-N bonds and increases the ring strain. rsc.org This property is exploited in AROP to produce well-defined polymers. osti.gov For instance, N-ferrocenylsulfonyl-2-methylaziridine has been synthesized and used as a monomer for the anionic polymerization to create ferrocene-containing polymers. researchgate.netresearchgate.netrsc.org The sulfonyl group deactivates the lone pair on the nitrogen atom of the resulting polymer chain, preventing branching reactions. researchgate.net
The reactivity of N-sulfonyl 2-methylaziridines also extends to ring-opening reactions with various nucleophiles. Lewis acid-mediated ring-opening of N-sulfonylaziridines with tetraalkylammonium halides affords 1,2-haloamines in excellent yields. researchgate.net The regioselectivity of these reactions is a crucial aspect, with nucleophilic attack generally occurring at the less sterically hindered carbon atom. researchgate.net However, factors such as the nature of the nucleophile and the reaction conditions can influence the outcome.
Preparation and Transformations of N-Carbamate Derivatives
N-carbamate derivatives of this compound, such as those bearing a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, are another important class of activated aziridines. These protecting groups are widely used in peptide synthesis and can be selectively removed under specific conditions.
The preparation of N-carbamate 2-methylaziridines can be achieved by reacting this compound with the corresponding chloroformate or dicarbonate. For example, enantiomerically pure tert-butyl (S)-2-methylaziridine-1-carboxylate can be utilized in ring-opening reactions. nih.gov
These N-carbamate derivatives undergo regioselective ring-opening with various nucleophiles. A notable application is the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, a highly regioselective method was developed for the ring-opening of Cbz-protected this compound with [¹⁸F]-labelled fluoride. colab.ws This reaction, followed by catalytic hydrogenation, yields a mixture of 1-[¹⁸F]fluoro-2-propanamine and 2-[¹⁸F]fluoro-1-propanamine. colab.ws The development of a mild nucleophilic ring-opening reaction of activated aziridines with N-chloro-N-sodio-tert-butylcarbamate provides a facile route to differentially protected vicinal diamines. researchgate.net
Exploration of Other N-Substituent Effects
The nature of the N-substituent plays a critical role in determining the stability and reactivity of the this compound ring. researchgate.net While electron-withdrawing groups activate the ring, electron-donating groups, such as alkyl groups, result in "non-activated" aziridines that are more stable but less reactive. mdpi.comjove.com
Theoretical and experimental studies have explored the impact of various N-substituents on the reactivity and regioselectivity of ring-opening reactions. For instance, in the rhodium(I)-catalyzed carbonylative ring expansion of aziridines, the electronic properties of the substituent on the carbon atom, influenced by the N-substituent, determine the reaction's viability. nih.gov N-tert-butyl-2-methylaziridine was found to be unreactive in this specific transformation due to a combination of complex stability and electronic effects. nih.gov
In the cobalt-catalyzed carbonylative ring expansion, the N-benzoyl group influences the regioselectivity of CO insertion. acs.orgacs.org The reaction mechanism and the preferred pathway for ring-opening are directly affected by the electronic nature of the N-acyl group.
Derivatization via Regioselective Ring-Opening Reactions
The high ring strain of the aziridine ring makes it susceptible to cleavage by a wide range of nucleophiles. wikipedia.org This reactivity provides a powerful tool for the synthesis of various functionalized acyclic compounds. The regioselectivity of the ring-opening is a key consideration and is influenced by steric and electronic factors of both the aziridine substrate and the incoming nucleophile.
Formation of Substituted 1,2-Diamines
The ring-opening of this compound with amine nucleophiles is a direct route to substituted 1,2-diamines, which are important structural motifs in many biologically active molecules and ligands for asymmetric catalysis. arkat-usa.orgchemrxiv.org
The reaction of an activated aziridine, such as an N-acyl or N-sulfonyl derivative, with an amine typically proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon atom. arkat-usa.org For example, the reaction of (S)-N-benzoyl-2-isopropylaziridine with (S)-2-methylaziridine leads to the formation of a 1,2-diamine derivative. arkat-usa.org Theoretical studies using density functional theory (DFT) have investigated the regioselective ring-opening of this compound with methylamine (B109427), showing a preference for nucleophilic attack at the C3 carbon atom (the less substituted carbon) via a backside attack mechanism. researchgate.net
The use of tethered nucleophiles offers a strategy for controlling regioselectivity and stereospecificity. The intramolecular ring-opening of aziridines by pendant sulfamates provides a regioselective and stereospecific method for preparing vicinal diamines. chemrxiv.org This reaction proceeds via a 6-exo cyclization to form oxathiazinane heterocycles, which can be further functionalized. chemrxiv.org
Introduction of Diverse Functional Moieties
The ring-opening of this compound is not limited to amine nucleophiles and can be accomplished with a variety of other nucleophiles, allowing for the introduction of diverse functional groups.
The following table summarizes selected examples of ring-opening reactions of functionalized this compound with various nucleophiles, highlighting the regioselectivity and the resulting functionalized products.
| N-Substituent | Nucleophile | Product Type | Regioselectivity | Ref. |
| Benzyloxycarbonyl (Cbz) | [¹⁸F]Fluoride | Fluoroamines | Major: attack at C2 | colab.ws |
| Tosyl (Ts) | Tetraalkylammonium Halides | Haloamines | Attack at less hindered carbon | researchgate.net |
| Sulfamate (tethered) | Intramolecular | Vicinal Diamines | 6-exo cyclization | chemrxiv.org |
| Benzoyl (Bz) | Methylamine | 1,2-Diamines | Attack at less substituted carbon | arkat-usa.org |
| tert-Butyl (t-Bu) | (unreactive in carbonylation) | - | - | nih.gov |
These reactions demonstrate the versatility of this compound as a synthetic building block. The ability to control the regioselectivity of the ring-opening reaction, either through the choice of N-activating group, the nucleophile, or by employing intramolecular strategies, allows for the targeted synthesis of a wide range of functionalized amine derivatives. researchgate.netrsc.org
Advanced Topics and Future Research Directions in 2 Methylaziridine Chemistry
Addressing Challenges in Controlled Polymerization and Designing Defined Polymer Architectures
The synthesis of polymers from 2-methylaziridine presents both opportunities and challenges. While cationic ring-opening polymerization (CROP) of this compound can produce polypropylenimine, the process is often plagued by termination reactions. rsc.org This occurs when a tertiary amine within the growing polymer chain nucleophilically attacks an aziridinium (B1262131) ion, forming an unreactive quaternary amine. rsc.org This inherent side reaction hinders the formation of high molecular weight polymers and limits control over the final polymer architecture. rsc.org
To address these limitations, significant research has focused on developing controlled polymerization techniques. Anionic ring-opening polymerization (AROP) of N-sulfonyl-activated aziridines has emerged as a promising strategy. osti.gov This method allows for the synthesis of well-defined linear polyamines with controlled molecular weights and low dispersity. acs.org For instance, the anionic polymerization of 1-(4-cyanobenzenesulfonyl)-2-methyl-aziridine yields well-defined poly(sulfonyl aziridine)s, which can then be converted to linear polypropylenimine (L-PPI) under mild desulfonylation conditions. acs.org This approach offers a significant advantage over traditional methods that often require harsh reaction conditions. acs.org
The development of novel monomers and polymerization techniques is crucial for creating complex polymer architectures. Researchers have successfully synthesized block copolymers, such as p(pTs-MeAz)-b-p(SES-MeAz), through sequential anionic polymerization. osti.gov This allows for the selective removal of one sulfonyl protecting group, leading to the formation of a polysulfonylaziridine-block-polypropylene imine copolymer. osti.gov Furthermore, the synthesis of three-armed star-shaped poly(SES-MeAz) has demonstrated improved solubility compared to its linear counterpart. osti.gov These advancements pave the way for the design of sophisticated polymer structures with tailored properties for various applications.
| Monomer | Polymerization Method | Key Features | Resulting Polymer Architecture |
| This compound | Cationic Ring-Opening Polymerization (CROP) | Prone to termination reactions | Highly branched polypropylenimine rsc.org |
| N-Sulfonyl-2-methylaziridines | Anionic Ring-Opening Polymerization (AROP) | Controlled, living polymerization | Linear poly(sulfonylazirdine) osti.gov |
| 1-(4-Cyanobenzenesulfonyl) 2-methyl-aziridine | Anionic Ring-Opening Polymerization (AROP) | Well-defined polymers, mild desulfonylation | Linear polypropylenimine (L-PPI) acs.org |
| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) and N-para-tosyl-2-methyl-aziridine (pTs-MeAz) | Sequential Anionic Polymerization | Selective desulfonylation | Polysufonylaziridine-block-polypropylene imine copolymer osti.gov |
| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | Anionic Ring-Opening Polymerization (AROP) with trifunctional initiator | Improved solubility | Three-armed star-shaped poly(SES-MeAz) osti.gov |
Development of Novel Catalytic Systems for Enantioselective and Regioselective Transformations
The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of this compound. Significant efforts are being directed towards creating catalysts that can control both the enantioselectivity and regioselectivity of its reactions.
For instance, novel ionic liquids based on DBU and DBN halide salts have been developed as a catalytic system for the ring-opening of non-activated aziridines with carbon dioxide. researchgate.net Additionally, MCM-41 supported dicationic imidazolium (B1220033) ionic liquids have proven to be effective catalysts for the regioselective synthesis of 2-oxazolidinones from aziridines and carbon dioxide. nih.govmdpi.com These catalysts offer the advantages of high efficiency, mild reaction conditions, and potential for recycling. nih.govmdpi.com
In the realm of asymmetric synthesis, chiral catalysts are being explored to achieve high enantioselectivity in reactions involving this compound. For example, the asymmetric addition of diethylzinc (B1219324) to aldehydes has been successfully catalyzed by chiral ligands derived from ferrocene-containing aziridines. researchgate.net Furthermore, computational studies have been instrumental in understanding and predicting the regioselectivity of ring-opening reactions, aiding in the design of more effective catalysts. researchgate.net The choice of solvent has also been shown to have a profound influence on the reaction outcome, enabling the selective formation of either functionalized aziridines or azetidines.
Computational Prediction and Rational Design of New Reactivity Profiles
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of this compound. Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, transition states, and the factors influencing regioselectivity. researchgate.netresearchgate.net
For example, DFT studies have been employed to elucidate the mechanism of the ring-opening reaction of (S)-1-benzyl-2-methyl-aziridine, suggesting that the reaction proceeds via an aziridinium cation intermediate. researchgate.net Computational models have also been used to study the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to β-lactams, providing insights that differ from previous experimental proposals. acs.org These theoretical investigations help in explaining experimentally observed regioselectivity and stereospecificity. acs.org
Furthermore, reactivity parameters derived from DFT, such as softness and the Fukui function, are being used to predict the mechanisms of thermal rearrangements of N-acyl-2,2-dimethylaziridines. researchgate.net This predictive power allows for the rational design of new reactions and substrates with desired reactivity profiles, accelerating the discovery of novel chemical transformations.
Emerging Applications in Materials Science and Polymer Engineering
The unique reactivity of this compound and its derivatives makes them valuable building blocks for new materials with tailored properties. Polymers modified with this compound have found applications in the adhesive, textile, and paper industries due to their ability to bond with cellulose (B213188) derivatives. nih.govnih.gov
The development of well-defined polyamines through controlled polymerization techniques opens up new avenues for advanced materials. acs.org For example, linear polypropylenimine synthesized via anionic polymerization has been investigated as a cell-transfection agent, demonstrating its potential in biomedical applications. acs.org The ability to create complex polymer architectures, such as block and star-shaped copolymers, allows for the fine-tuning of material properties for specific functions. osti.gov
Furthermore, this compound derivatives are used in the formulation of coatings, adhesives, and as modifiers for rocket propellant fuels and oil additives to control viscosity and improve performance. nih.govnih.gov The versatility of this compound chemistry continues to drive innovation in materials science and polymer engineering, with ongoing research focused on developing novel polymers for a wide range of applications.
Mechanistic Insights into Biological Interactions (excluding dosage/administration)
Elucidation of Molecular Mechanisms in Biological Systems (e.g., reactivity with biomolecules)
Understanding the molecular interactions of this compound with biological systems is crucial due to its genotoxic nature. As a reactive alkylating agent, this compound can interact with various biomolecules, including DNA. nih.gov The strained aziridine (B145994) ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of covalent bonds with biological macromolecules.
Research suggests that the carcinogenicity of this compound stems from its ability to act as a genotoxic agent. ca.gov The precise mechanism of its interaction with DNA and other cellular components is an active area of investigation. It is believed that the compound's ability to alkylate DNA bases can lead to mutations and chromosomal damage. juniperpublishers.com
Understanding Genotoxicity and Mutagenicity Mechanisms
This compound has been shown to be mutagenic in various test systems. It induces mutations in bacteria such as Salmonella typhimurium and Escherichia coli, and causes mitotic recombination in Saccharomyces cerevisiae. nih.gov In Drosophila melanogaster, it has been observed to induce somatic and sex-linked recessive lethal mutations. ca.govnih.gov
The genotoxicity of this compound is attributed to its ability to damage genetic material. juniperpublishers.com As an alkylating agent, it can form adducts with DNA, leading to errors in DNA replication and transcription. This can result in point mutations, chromosomal aberrations, and other forms of genetic damage. juniperpublishers.com The damage to DNA can trigger cellular repair mechanisms, but if the damage is extensive or the repair is faulty, it can lead to stable, heritable mutations. researchgate.net The evidence strongly suggests a genotoxic mode of action for the carcinogenicity of this compound. ca.gov
| Test System | Genetic Endpoint | Result |
| Salmonella typhimurium | Gene mutation | Mutagenic nih.gov |
| Escherichia coli | Gene mutation | Mutagenic |
| Saccharomyces cerevisiae | Mitotic recombination | Induces recombination nih.gov |
| Drosophila melanogaster | Somatic mutation | Induces mutations nih.gov |
| Drosophila melanogaster (repair-deficient) | Sex-linked recessive lethal mutation | Induces mutations ca.govnih.gov |
Q & A
Basic: What experimental models are recommended for assessing the genotoxicity of 2-methylaziridine, and how should assays be designed?
Answer:
this compound (2-MA) has demonstrated mutagenicity in Salmonella bacteria, mitotic recombination in Saccharomyces cerevisiae, and somatic mutations in Drosophila melanogaster . For robust genotoxicity testing:
- Bacterial assays : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 mix) to detect frameshift and base-pair mutations.
- Eukaryotic systems : Drosophila feeding or inhalation models are suitable for detecting sex-linked recessive lethal mutations. Ensure proper controls for repair-deficient genotypes to enhance sensitivity .
- Mammalian cells : Mouse C3H 10T½ fibroblast assays require replating treated cells to observe transformed colonies, as standard protocols may miss effects .
Advanced: How can researchers resolve contradictions between in vitro mutagenicity and in vivo carcinogenicity data for this compound?
Answer:
While 2-MA shows strong mutagenicity in vitro (e.g., bacterial and yeast systems), its carcinogenicity in rodents lacks direct mechanistic alignment . To address discrepancies:
- Dose-response analysis : Compare subchronic vs. chronic exposure levels in animal models. IARC notes sufficient carcinogenicity evidence in rodents but no human epidemiological data .
- Metabolic profiling : Investigate species-specific activation pathways using liver microsomes or transgenic models expressing human cytochrome P450 enzymes.
- DNA adduct characterization : Use LC-MS/MS to identify adducts in target tissues (e.g., liver, lung) and correlate with mutagenic endpoints .
Basic: What analytical methods are validated for quantifying airborne this compound in laboratory or environmental samples?
Answer:
Airborne 2-MA can be collected using 2,4,6-trinitrobenzenesulphonic acid (TNBS) for in situ derivatization, stabilizing the reactive analyte. Post-collection:
- HPLC-UV analysis : Purify the TNBS-2-MA derivative and quantify at 340 nm. Calibrate with synthetic standards to avoid variability from commercial 2-MA impurities .
- Sampling protocol : Use impingers with TNBS solution (0.1 M, pH 7.4) at 0.2 L/min for 4 hours to capture workplace exposure limits .
Advanced: What solvent systems are optimal for liquid-liquid extraction or purification of this compound?
Answer:
The ternary system water + 2-MA + chloroform demonstrates favorable separation efficiency. Key parameters:
- Temperature effects : At 298 K, chloroform achieves >90% 2-MA recovery from aqueous phases.
- Salting-out agents : NaCl (1–2 M) enhances phase separation by reducing 2-MA solubility in water .
- Equilibrium modeling : Use the NRTL (Non-Random Two-Liquid) model to predict distribution coefficients and optimize solvent ratios .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
2-MA is a reactive alkylating agent and Group 2B carcinogen. Essential precautions:
- Containment : Use fume hoods with HEPA filters and sealed glove boxes for synthesis or derivatization steps .
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent polymerization .
Advanced: How can researchers ensure reproducibility in synthesizing this compound derivatives for polymer applications?
Answer:
For derivatives like 1,1′-isophthaloyl bis(this compound) :
- Stoichiometric control : Maintain a 2:1 molar ratio of 2-MA to isophthaloyl chloride in anhydrous THF.
- Reaction monitoring : Use FT-IR to track aziridine ring-opening (disappearance of C-N stretch at 940 cm⁻¹) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate products >98% purity. Validate via ¹H NMR (δ 2.1–2.3 ppm for CH₃ groups) .
Basic: What regulatory guidelines govern this compound use in academic research?
Answer:
- OSHA/NIOSH : Follow Permissible Exposure Limits (PEL) of 2 ppm (skin designation) due to acute toxicity risks .
- Proposition 65 : Include warnings in studies involving California-based facilities, as 2-MA is listed for carcinogenicity .
- IARC protocols : Adopt hazard communication standards per Monograph 71 for animal carcinogen handling .
Advanced: What computational methods predict this compound’s reactivity in alkylation reactions?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to model nucleophilic attack on aziridine’s strained ring. Analyze Fukui indices to identify electrophilic sites (C1 and N) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on ring-opening kinetics.
- QSAR models : Correlate alkylation rates with Hammett σ constants for substituted aziridines .
Basic: How should researchers design in vivo studies to evaluate this compound’s carcinogenic potential?
Answer:
- Rodent models : Use Sprague-Dawley rats (oral gavage, 25–50 mg/kg/day) over 24 months. Monitor liver, lung, and hematopoietic tumors via histopathology .
- Control groups : Include vehicle-only and positive controls (e.g., ethylnitrosourea).
- Biomarkers : Measure urinary thioether adducts as exposure biomarkers .
Advanced: What strategies mitigate this compound’s instability in aqueous solutions during kinetic studies?
Answer:
- Buffered systems : Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
- Low-temperature kinetics : Conduct reactions at 4°C and monitor via stopped-flow spectrophotometry.
- Stabilizers : Add 0.1% w/v ascorbic acid to scavenge free radicals and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
